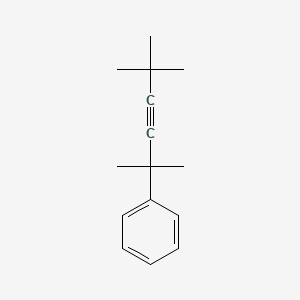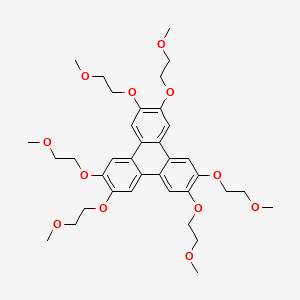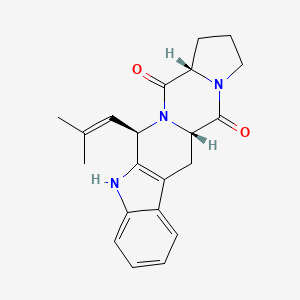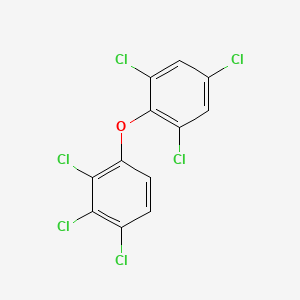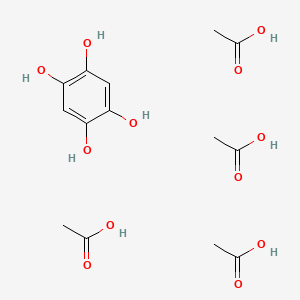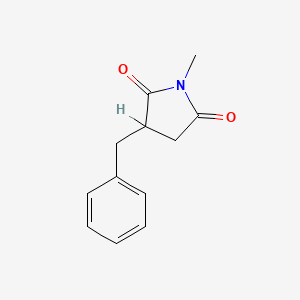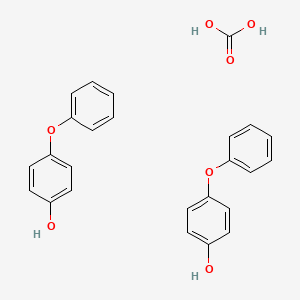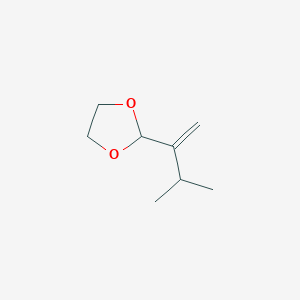
2-(3-Methylbut-1-en-2-yl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylbut-1-en-2-yl)-1,3-dioxolane is an organic compound with a unique structure that includes a dioxolane ring and a methylbutenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbut-1-en-2-yl)-1,3-dioxolane typically involves the reaction of 3-methylbut-1-en-2-ol with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to reflux and removing water to drive the reaction to completion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methylbut-1-en-2-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring to diols.
Substitution: The methylbutenyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce diols.
Aplicaciones Científicas De Investigación
2-(3-Methylbut-1-en-2-yl)-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Methylbut-1-en-2-yl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The methylbutenyl group can also affect the compound’s lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Methylbut-1-en-2-yl)benzene
- (3-Methyl-2-buten-2-yl)benzene
Uniqueness
2-(3-Methylbut-1-en-2-yl)-1,3-dioxolane is unique due to the presence of both a dioxolane ring and a methylbutenyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
105539-18-2 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
2-(3-methylbut-1-en-2-yl)-1,3-dioxolane |
InChI |
InChI=1S/C8H14O2/c1-6(2)7(3)8-9-4-5-10-8/h6,8H,3-5H2,1-2H3 |
Clave InChI |
NBIJWHMDLNHXOB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=C)C1OCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[4-[[4-[[4-[(4-Aminophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]aniline](/img/structure/B14332821.png)
![2-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B14332825.png)
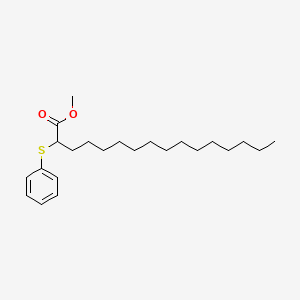


![N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide](/img/structure/B14332848.png)
